molecular formula C7H3F6NO B1580429 2,6-Bis(trifluoromethyl)-4-pyridinol CAS No. 43150-55-6

2,6-Bis(trifluoromethyl)-4-pyridinol

Cat. No.: B1580429
CAS No.: 43150-55-6
M. Wt: 231.09 g/mol
InChI Key: LISDCCRNXLFXDB-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)-4-pyridinol is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)-4-pyridinol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-bis(trifluoromethyl)pyridine as the starting material.

  • Hydroxylation Reaction: The pyridine ring is hydroxylated using suitable reagents such as hydrogen peroxide or hydroxylamine to introduce the hydroxyl group at the 4-position.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(trifluoromethyl)-4-pyridinol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the trifluoromethyl groups or to convert the pyridine ring to a piperidine ring.

  • Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2,6-Bis(trifluoromethyl)pyridine-4-one or 2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid.

  • Reduction Products: Piperidine derivatives or reduced pyridine derivatives.

  • Substitution Products: Halogenated or alkylated derivatives of the pyridinol.

Scientific Research Applications

2,6-Bis(trifluoromethyl)-4-pyridinol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,6-Bis(trifluoromethyl)-4-pyridinol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with biological targets, influencing its biological activity.

Comparison with Similar Compounds

2,6-Bis(trifluoromethyl)-4-pyridinol is unique due to its specific structural features. Similar compounds include:

  • 2,6-Bis(trifluoromethyl)benzoic acid: This compound has a similar trifluoromethyl group arrangement but differs in the presence of a carboxylic acid group.

  • 2,6-Bis(trifluoromethyl)pyridine: This compound lacks the hydroxyl group, resulting in different chemical reactivity and properties.

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Properties

IUPAC Name

2,6-bis(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)4-1-3(15)2-5(14-4)7(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDCCRNXLFXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344297
Record name 2,6-Bis(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43150-55-6
Record name 2,6-Bis(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43150-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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